molecular formula C20H19NO4 B12484412 Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12484412
M. Wt: 337.4 g/mol
InChI Key: HRDFTVIYDABZKT-UHFFFAOYSA-N
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Description

Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a butyl ester group, a methyl-substituted phenyl ring, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid with butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of different esters or carboxylic acids.

Scientific Research Applications

Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-3-carboxylate
  • Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-4-carboxylate

Uniqueness

Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carboxylate group on the isoindole ring can significantly affect the compound’s properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H19NO4/c1-3-4-11-25-20(24)14-7-10-16-17(12-14)19(23)21(18(16)22)15-8-5-13(2)6-9-15/h5-10,12H,3-4,11H2,1-2H3

InChI Key

HRDFTVIYDABZKT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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